molecular formula C10H13NO B1625798 1-(Pyridin-4-yl)pent-4-en-1-ol CAS No. 79108-44-4

1-(Pyridin-4-yl)pent-4-en-1-ol

Cat. No. B1625798
CAS RN: 79108-44-4
M. Wt: 163.22 g/mol
InChI Key: RCIWBHXOOMEMGS-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-yl)pent-4-en-1-ol” is a chemical compound with the molecular formula C10H13NO . It is also known as 4-Pyridinemethanol, α-3-buten-1-yl . The compound falls under the category of heterocyclic organic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-4-yl)pent-4-en-1-ol” are not detailed in the retrieved sources, a study discusses the reaction of phenylselenoetherification of pent-4-en-1-ol using some bases (pyridine, triethylamine, quinoline, 2,2′-bipyridine) as catalyst . This might provide some insights into the potential reactivity of “1-(Pyridin-4-yl)pent-4-en-1-ol”.

Scientific Research Applications

Cyclization and Chemical Reactions

  • Cyclization of Unsaturated Alcohols : A study details the intramolecular cyclization of pent-4-en-1-ol, similar in structure to 1-(Pyridin-4-yl)pent-4-en-1-ol, using phenylselenyl halides, aided by various catalysts like pyridine and CoCl2. This process results in efficient cyclization with good yields (Rvović et al., 2011).

  • Mechanism of Phenylselenoetherification : Another study explores the mechanism of phenylselenoetherification of pent-4-en-1-ol. The study indicates that bases like pyridine facilitate intramolecular cyclization through hydrogen bonding with the alkenol’s OH-group (Rvović et al., 2011).

Molecular Structures and Synthesis

  • Molecular Structure Analysis : Research on the crystal and molecular structure of a compound related to 1-(Pyridin-4-yl)pent-4-en-1-ol reveals insights into its packing arrangement and intermolecular interactions (Zugenmaier, 2013).

  • Tautomeric Preferences and Proton Transfer : A study investigates tautomeric forms of a derivative of 1-(Pyridin-4-yl)pent-4-en-1-ol, indicating instability in certain forms and spontaneous proton transfers in others, offering insights into its chemical behavior (Dobosz et al., 2010).

Catalysis and Photocatalytic Activities

  • Olefin Epoxidation Catalysis : A study on a dioxomolybdenum(VI) complex derived from a related compound demonstrates its high activity and selectivity in the epoxidation of olefins, suggesting potential catalytic applications (Amarante et al., 2014).

  • Photocatalytic Water Reduction : The synthesis and structure of complexes involving 3d element cations and a ligand similar to 1-(Pyridin-4-yl)pent-4-en-1-ol show potential in photocatalytic water reduction, contributing to sustainable energy solutions (Bachmann et al., 2013).

properties

IUPAC Name

1-pyridin-4-ylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h2,5-8,10,12H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIWBHXOOMEMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507405
Record name 1-(Pyridin-4-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)pent-4-en-1-ol

CAS RN

79108-44-4
Record name 1-(Pyridin-4-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Milton - 2021 - etheses.bham.ac.uk
The use of electrochemistry in synthesis is a relatively unexplored area of organic chemistry that is currently experiencing a resurgence of interest, with many expansive review articles[1…
Number of citations: 0 etheses.bham.ac.uk

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